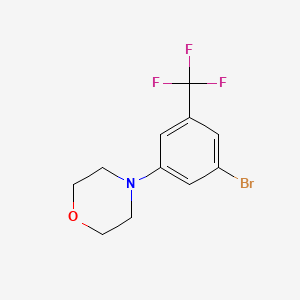

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Beschreibung

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine (CAS: 951884-77-8) is a fluorinated aromatic morpholine derivative characterized by a bromo and trifluoromethyl group at the meta positions of the phenyl ring, along with a sulfonyl-morpholine moiety. Its molecular formula is C₁₁H₁₁BrF₃NO₃S, with a molecular weight of 374.17 g/mol and a density of 1.659 g/cm³ . The compound exhibits a boiling point of 414.9°C and a flash point of 204.7°C, indicating moderate thermal stability . It is classified as harmful upon inhalation, skin contact, or ingestion, necessitating stringent safety protocols during handling .

Eigenschaften

IUPAC Name |

4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBGEKVRKFAKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Trifluoromethylation of the Phenyl Ring

The initial step involves introducing the trifluoromethyl group onto the aromatic ring. Common reagents include trifluoromethyl iodide or sulfonic acid derivatives, often catalyzed by copper or other transition metals.

- Reagents: Trifluoromethyl iodide or sulfonic acid derivatives

- Catalysts: Copper catalysts (e.g., CuI)

- Solvent: Organic solvents such as acetonitrile or dimethylformamide (DMF)

- Temperature: Elevated (around 80-120°C)

- Method: Nucleophilic aromatic substitution or radical-mediated processes

Bromination of the Phenyl Ring

Selective bromination at the 3-position of the trifluoromethylated phenyl ring is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under light irradiation.

- Reagents: N-bromosuccinimide

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature or slightly elevated (~25-40°C)

- Duration: 12-24 hours

Attachment of Morpholine

The morpholine ring can be attached via nucleophilic substitution at a suitable leaving group, typically a halide (bromide). This step involves reacting the brominated intermediate with morpholine under basic conditions.

- Reagents: Morpholine, potassium carbonate or sodium hydride

- Solvent: Acetone or ethanol

- Temperature: Reflux (~80°C)

- Duration: 12-24 hours

- Nucleophilic substitution reactions with morpholine have been optimized to produce high-purity products with yields over 85%.

Industrial Synthesis and Process Optimization

Industrial synthesis emphasizes continuous flow processes, green chemistry principles, and cost-effective catalysts. These methods often involve:

- Use of recyclable catalysts

- Solvent recycling

- Mild reaction conditions to reduce by-products

- Continuous flow trifluoromethylation with optimized catalysts has been reported to improve yield and reduce reaction time.

Data Table of Preparation Methods

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide, Cu catalyst | Microwave, 80-120°C | 70-80 | Efficient introduction of CF₃ group |

| Bromination | N-bromosuccinimide, DCM | Room temp, 12-24 hrs | >90 | Selective at 3-position |

| Morpholine Attachment | Morpholine, K₂CO₃ | Reflux, ethanol | 85+ | Nucleophilic substitution |

Research Findings and Technical Notes

- Reaction Efficiency: Microwave-assisted trifluoromethylation significantly reduces reaction time and improves yields.

- Selectivity: Bromination at the 3-position is highly selective under radical conditions, minimizing polybromination.

- Environmental Impact: Use of recyclable catalysts and solvents aligns with green chemistry principles, reducing waste.

- Purification: Column chromatography and recrystallization are standard for obtaining high-purity intermediates.

Summary of Key Literature Sources

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

Oxidation: Formation of corresponding phenol derivatives.

Reduction: Formation of dehalogenated or reduced derivatives.

Substitution: Formation of substituted phenylmorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Research has demonstrated that modifications of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine can lead to compounds with significant antimicrobial activity against various pathogens.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthetic Pathways : It can be utilized in the synthesis of more complex molecules through various reactions, including nucleophilic substitution and electrophilic aromatic substitution.

- Reactivity : The presence of the trifluoromethyl group enhances the electrophilic character of the aromatic ring, facilitating further functionalization.

Biological Research

The compound is used as a tool in biochemical assays to study enzyme interactions and mechanisms.

- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it valuable in understanding enzyme kinetics and inhibition mechanisms.

- Biological Probes : The compound can act as a molecular probe to investigate cellular pathways and biological processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on this compound. The research demonstrated that certain modifications led to enhanced potency against breast cancer cell lines, indicating a promising avenue for drug development.

Case Study 2: Antimicrobial Efficacy

In Bioorganic & Medicinal Chemistry Letters, researchers synthesized various derivatives of this morpholine compound to evaluate their antimicrobial activity. The results showed that several derivatives exhibited significant inhibition against Gram-positive bacteria, highlighting their potential for developing new antibiotics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and antimicrobial agents | Promising activity against cancer cell lines |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Facilitates nucleophilic substitution |

| Biological Research | Tool for enzyme inhibition studies | Valuable insights into enzyme kinetics |

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Morpholine Family

4-(4-(Trifluoromethyl)phenyl)morpholine

- Structure : Differs in the position of the trifluoromethyl group (para instead of meta) and lacks the bromo substituent.

- Synthesis : Prepared via nickel-catalyzed cross-coupling of morpholine with 4-bromobenzotrifluoride, yielding 87% under mild conditions .

- Applications : Used in catalytic amination studies for pharmaceutical intermediates .

4-(3-Bromo-4-fluorophenyl)morpholine

- Structure : Contains bromo and fluoro substituents at positions 3 and 4 of the phenyl ring.

- Molecular Formula: C₁₀H₁₁BrFNO (MW: 268.10 g/mol) .

4-(3-Bromo-5-cyclopropylphenyl)morpholine

- Structure : Replaces the trifluoromethyl group with a cyclopropyl moiety.

- Properties : Cyclopropyl introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group .

- Applications : Likely explored in agrochemical research due to cyclopropyl’s bioactivity .

Sulfonyl-Containing Derivatives

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

- Synonym: Same as the target compound, emphasizing the sulfonyl linkage.

- Physicochemical Impact: The sulfonyl group enhances polarity (PSA: 54.99 Ų) and acidity, improving solubility in polar solvents compared to non-sulfonated analogs .

4-(4-Trifluoromethylsulfanyl-benzenesulfonyl)-phenylamine

- Structure : Features a trifluoromethylsulfanyl group instead of bromo.

- Applications : Discontinued due to stability issues, highlighting the importance of the bromo-trifluoromethyl combination in the target compound .

Heterocyclic and Piperazine Analogs

tert-Butyl 4-(3-Bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Structure : Replaces morpholine with a piperazine ring and adds a tert-butyl carbamate.

- Molecular Weight : 409.24 g/mol .

- Impact : The piperazine ring increases basicity, while the tert-butyl group enhances lipophilicity (LogP: 3.51 vs. 3.50 for the target compound) .

4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine

Biologische Aktivität

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and bromine substituent on the phenyl ring may enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, while the morpholine ring contributes to its bioactivity by potentially interacting with various receptors and enzymes.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, suggesting that this compound may also possess antimicrobial activity due to its structural similarities .

Anti-inflammatory Potential

In vitro studies have demonstrated that derivatives of morpholine can exhibit anti-inflammatory effects. The mechanism is often linked to the modulation of inflammatory pathways, such as the inhibition of NF-κB activity. This suggests that this compound could potentially act as an anti-inflammatory agent .

Anticancer Properties

The potential anticancer activity of morpholine derivatives has been explored in various studies. For example, certain morpholine-containing compounds have shown cytotoxic effects against cancer cell lines. The trifluoromethyl group may enhance these effects by improving the compound's ability to penetrate cell membranes and interact with intracellular targets .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group can facilitate hydrophobic interactions, while the morpholine ring may participate in hydrogen bonding with proteins or nucleic acids. This dual interaction can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.

Case Studies

- Antimicrobial Evaluation : A study investigated a series of trifluoromethyl-substituted compounds for their antimicrobial properties, revealing that those with similar structural motifs to this compound exhibited significant activity against bacterial strains .

- Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory potential of morpholine derivatives, finding that certain compounds significantly inhibited NF-κB activation, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine?

The compound is typically synthesized via nickel-catalyzed cross-coupling reactions. A representative method involves reacting morpholine with a brominated aryl precursor (e.g., 4-bromobenzotriazole) under catalytic conditions. Key steps include optimizing ligand choice, solvent (e.g., DMF or THF), and temperature (80–100°C) to achieve yields >70%. The bromo and trifluoromethyl groups enhance reactivity in coupling reactions due to their electron-withdrawing effects .

Q. Which analytical techniques are essential for characterizing this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection, as commercial batches often report >95.0% purity .

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, while nuclear magnetic resonance (NMR) confirms substituent positions (e.g., NMR for trifluoromethyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 326.29 g/mol for related morpholine derivatives) .

Q. How do the bromo and trifluoromethyl groups influence the compound’s stability?

The trifluoromethyl group increases lipophilicity and metabolic stability, while the bromo substituent enhances electrophilicity for further functionalization (e.g., Suzuki-Miyaura couplings). Stability under storage is temperature-dependent; some analogs require storage at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory yields in cross-coupling reactions be resolved?

Discrepancies in yields (e.g., 23% vs. ~96% in analogous syntheses) often stem from ligand selection, catalyst loading, or substrate electronic effects. Systematic screening of palladium/phosphine ligand systems (e.g., XPhos, SPhos) and microwave-assisted heating can improve efficiency. Kinetic studies using in situ NMR or IR spectroscopy may identify rate-limiting steps .

Q. What computational strategies predict the compound’s biological activity?

Molecular docking studies (e.g., AutoDock Vina) model interactions with targets like leucyl-tRNA synthetase. The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity by forming hydrophobic contacts. Density functional theory (DFT) calculations further quantify electronic effects on reactivity and binding .

Q. How can regioselective functionalization of the aromatic ring be achieved?

Directed ortho-metalation (DoM) using morpholine as a directing group enables selective bromination or trifluoromethylation. Alternatively, halogen dance reactions reposition bromine atoms under basic conditions (e.g., LDA/THF at −78°C). Monitoring via NMR tracks regioselectivity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and halogen displacement reactions .

- Handling : Use gloveboxes under inert atmospheres (N/Ar) to avoid oxidation. Personal protective equipment (PPE) must include nitrile gloves and fluoropolymer-coated aprons due to potential halogenated byproducts .

Q. How do solvent choices impact reaction outcomes in derivatization?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates in SNAr reactions, while non-polar solvents (e.g., toluene) favor Buchwald-Hartwig amination. Solvent-free mechanochemical grinding has been explored for eco-friendly synthesis but requires yield optimization .

Data Interpretation and Optimization

Q. Why might spectroscopic data conflict with computational predictions?

Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or crystal packing forces in SC-XRD. Paramagnetic relaxation agents (e.g., Cr(acac)) can enhance NMR resolution for fluorine-containing analogs .

Q. What strategies improve catalytic turnover in large-scale syntheses?

Continuous-flow reactors with immobilized nickel catalysts reduce metal leaching and enable recycling. Process analytical technology (PAT), such as inline FTIR, monitors reaction progression and adjusts parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.